molecular formula C12H10ClNOS2 B2779877 3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide CAS No. 254981-97-0

3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide

Cat. No.: B2779877
CAS No.: 254981-97-0
M. Wt: 283.79
InChI Key: OHUPQDLFUJZFOM-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This compound, in particular, features a thiophene ring substituted with a chlorophenoxy group and a carbothioamide group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thioamide to yield the final product. The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran.

    Substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenoxy)methyl]thiophene-2-carbothioamide
  • 3-[(4-Methylphenoxy)methyl]thiophene-2-carbothioamide
  • 3-[(4-Nitrophenoxy)methyl]thiophene-2-carbothioamide

Uniqueness

3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, methyl, nitro), the chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific research and industrial applications.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]thiophene-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS2/c13-9-1-3-10(4-2-9)15-7-8-5-6-17-11(8)12(14)16/h1-6H,7H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUPQDLFUJZFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=C(SC=C2)C(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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